HM95573 -

HM95573

Catalog Number: EVT-269484
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HM95573 is an orally available inhibitor of members of the Raf family of serine/threonine protein kinases, with potential antineoplastic activity. Upon administration, Raf kinase inhibitor HM95573 binds to and inhibits the B-Raf mutant V600E and C-Raf. This inhibits B-Raf V600E- and C-Raf-mediated signal transduction pathways, thereby inhibiting tumor cell growth of susceptible tumor cells. In addition, HM95573 may also inhibit mutated Ras proteins. Raf protein kinases play a key role in the Raf/mitogen-activated protein kinase kinase (MEK)/extracellular signal-related kinase (ERK) signaling pathway, which is often dysregulated in human cancers and plays a key role in tumor cell proliferation and survival.
Source and Classification

HM95573 is classified as a small-molecule therapeutic agent. It belongs to a class of drugs known as RAF inhibitors, which are designed to inhibit the activity of RAF kinases involved in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a crucial role in cell division and differentiation, making it a significant target for cancer therapy. The compound was developed through collaborative efforts involving academic institutions and pharmaceutical companies focused on oncology research.

Synthesis Analysis

Methods and Technical Details

The synthesis of HM95573 involves several key steps that leverage organic chemistry techniques to construct its molecular framework. The synthetic pathway typically includes:

  1. Building Blocks: Utilizing commercially available starting materials that contain the necessary functional groups for the desired activity.
  2. Coupling Reactions: Employing methods such as amide coupling or Suzuki coupling to form critical bonds between different molecular segments.
  3. Purification: Techniques like chromatography are used to purify the final product from by-products and unreacted starting materials.

The synthesis process is optimized to enhance yield and purity, ensuring that the compound can be produced at scale for clinical testing and eventual therapeutic use.

Molecular Structure Analysis

Structure and Data

The molecular structure of HM95573 features a complex arrangement that allows for specific interactions with the BRAF kinase domain. Key structural characteristics include:

  • Core Structure: A bicyclic scaffold that provides rigidity and defines the binding orientation within the active site of BRAF.
  • Functional Groups: Various substituents that enhance solubility and binding affinity, contributing to its selectivity against mutant forms of BRAF.

The chemical formula for HM95573 is C₁₈H₁₈ClF₃N₂O, with a molecular weight of approximately 368.80 g/mol. Crystallographic studies have provided insights into its three-dimensional conformation, which is essential for understanding its mechanism of action.

Chemical Reactions Analysis

Reactions and Technical Details

HM95573 undergoes specific chemical reactions primarily related to its interaction with target proteins rather than traditional organic reactions. Upon administration, it binds to the ATP-binding site of BRAF, inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival.

In vitro studies have shown that HM95573 effectively inhibits cell growth in BRAF-mutant melanoma cell lines, demonstrating its potential as an effective therapeutic agent. The compound's reactivity profile has been characterized through various assays that measure its potency against different BRAF mutations.

Mechanism of Action

Process and Data

The mechanism of action for HM95573 involves competitive inhibition of BRAF kinase activity. By binding to the ATP-binding site, HM95573 prevents ATP from activating BRAF, thereby halting the phosphorylation cascade that leads to tumor cell proliferation.

Research indicates that HM95573 exhibits selectivity for certain BRAF mutations, particularly V600E, which are common in various cancers. This selectivity is crucial as it allows for targeted treatment strategies that minimize side effects associated with non-specific kinase inhibitors.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HM95573 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: It remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for small-molecule inhibitors.

These properties are critical for formulating HM95573 into suitable dosage forms for clinical use.

Applications

Scientific Uses

HM95573 has significant applications in cancer research and therapy:

  • Targeted Therapy: As a selective RAF inhibitor, it is primarily investigated for treating patients with melanoma harboring BRAF mutations.
  • Combination Therapy: Ongoing studies are exploring its efficacy in combination with other targeted therapies or immunotherapies to enhance treatment outcomes.
  • Research Tool: Beyond therapeutic applications, HM95573 serves as a valuable tool in laboratory settings for studying MAPK signaling pathways and resistance mechanisms in cancer cells.

The development of HM95573 represents a promising advancement in precision medicine, offering hope for improved treatment options for patients with specific genetic profiles associated with aggressive cancers.

Properties

Product Name

HM95573

IUPAC Name

Unknown

SMILES

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

HM95573; HM-95573; HM 95573.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.